molecular formula C22H27NO2.ClH<br>C22H28ClNO2 B1674990 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride CAS No. 134-63-4

2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone hydrochloride

Cat. No.: B1674990
CAS No.: 134-63-4
M. Wt: 373.9 g/mol
InChI Key: MKMYPTLXLWOUSO-GSFPTOELSA-N
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Description

(–)-Lobeline is an alkaloid that has been found in Lobelia and has diverse biological activities. It binds to nicotinic acetylcholine receptors (nAChRs) in rat brain homogenates (Ki = 4 nM) and has antinociceptive effects in the tail-flick assay in mice. (–)-Lobeline (0.3 and 0.9 mg/kg) reduces the number of errors in a repeated acquisition procedure in the radial arm maze in rats. It also decreases immobility time in the forced swim test and feeding latency in the novelty suppressed feeding test, indicating antidepressant-like activity, in mice when administered at doses of 1 and 4 mg/kg.
Lobeline hydrochloride is a VMAT2 ligand, stimulating dopamine release, inhibiting the reuptake of dopamine and serotonin, acting as a mixed agonist-antagonist at nicotinic acetylcholine receptors and antagonist at µ-opioid receptors.

Mechanism of Action

Target of Action

Lobeline Hydrochloride primarily targets the neuronal nicotinic receptor subtypes alpha3beta2 and alpha4beta2 . These receptors play a crucial role in the release of neurotransmitters, particularly dopamine, which is involved in reward and pleasure systems in the brain .

Mode of Action

Lobeline Hydrochloride acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and nicotine binding . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .

Biochemical Pathways

The action of Lobeline Hydrochloride perturbs the fundamental mechanisms of dopamine storage and release . By inhibiting the uptake of dopamine and promoting its release from storage vesicles, Lobeline Hydrochloride alters the dopamine function, affecting the biochemical pathways associated with dopamine signaling .

Pharmacokinetics

Its ability to alter dopamine function suggests that it may have significant bioavailability in the brain .

Result of Action

The molecular and cellular effects of Lobeline Hydrochloride’s action primarily involve alterations in dopamine function . By inhibiting dopamine uptake and promoting dopamine release, Lobeline Hydrochloride can functionally antagonize the neurochemical and behavioral effects of psychostimulants like amphetamine and methamphetamine . It has been found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration .

Biochemical Analysis

Biochemical Properties

Lobeline Hydrochloride has actions similar to nicotine on nicotinic cholinergic receptors but is less potent . It interacts with both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally .

Cellular Effects

Lobeline Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting nicotine-evoked dopamine release . This inhibition of dopamine release impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lobeline Hydrochloride involves the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal . This is achieved via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .

Temporal Effects in Laboratory Settings

The effects of Lobeline Hydrochloride change over time in laboratory settings. For instance, different degrees of isomerization of lobeline injection have significant differences in respiratory excitatory effects . The respiratory excitatory effect was significantly reduced after administration of injections which contained a certain percentage of trans-lobeline .

Dosage Effects in Animal Models

In veterinary medicine, Lobeline Hydrochloride is indicated for diagnostic purposes during examination of the respiratory tract . Recommended are single doses of 0.1 mg/kg bw for intravenous and 0.2 mg/kg bw for intramuscular or subcutaneous injection .

Metabolic Pathways

Lobeline Hydrochloride is involved in the metabolic pathway of dopamine. It inhibits the uptake of dopamine and promotes its release from the storage vesicles within the presynaptic terminal .

Transport and Distribution

It is known that it interacts with the vesicular monoamine transporter (VMAT2), which could potentially play a role in its transport and distribution .

Subcellular Localization

Given its interaction with the vesicular monoamine transporter (VMAT2), it is likely that it is localized in the presynaptic terminal where it influences the storage and release of dopamine .

Properties

CAS No.

134-63-4

Molecular Formula

C22H27NO2.ClH
C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-[(2S)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride

InChI

InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19?,20-,21+;/m0./s1

InChI Key

MKMYPTLXLWOUSO-GSFPTOELSA-N

SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl

Isomeric SMILES

CN1[C@@H](CCCC1C[C@H](C2=CC=CC=C2)O)CC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl

Appearance

Solid powder

Color/Form

ROSETTES OF SLENDER NEEDLES FROM ALC

melting_point

178-180 °C

Key on ui other cas no.

134-63-4
63990-84-1

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1 G DISSOLVES IN 40 ML WATER, 12 ML ALC;  VERY SOL IN CHLOROFORM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lobeline hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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